molecular formula C23H29BrN2OS B2436246 2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide CAS No. 477525-06-7

2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide

Cat. No.: B2436246
CAS No.: 477525-06-7
M. Wt: 461.46
InChI Key: XRUOMEOXCGUULA-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide is a complex organic compound that features a phenolic core substituted with tert-butyl groups and a thiazole ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Mechanism of Action

Target of Action

Similar compounds, such as 2,6-di-tert-butylphenol, are known to act as antioxidants . They are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products .

Mode of Action

It’s structurally similar compound, 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, undergoes oxidative self-coupling by the action of k3fe(cn)6 in alkaline medium at room temperature . This might suggest that 2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide could also undergo similar reactions.

Biochemical Pathways

It’s structurally similar compound, 2,6-di-tert-butylphenol, is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . This suggests that the compound could potentially influence pathways related to oxidative stress and light-induced damage.

Result of Action

Given its potential antioxidant properties, it could potentially protect cells from oxidative damage, thereby preserving cellular integrity and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol undergoes oxidative self-coupling in an alkaline medium . Therefore, the pH of the environment could potentially influence the action of 2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide.

Preparation Methods

The synthesis of 2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide typically involves multiple steps:

Chemical Reactions Analysis

2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include:

2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide is unique due to the presence of the thiazole ring, which enhances its antioxidant properties and broadens its range of applications.

Properties

IUPAC Name

4-(2-anilino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2OS.BrH/c1-22(2,3)17-12-15(13-18(20(17)26)23(4,5)6)19-14-27-21(25-19)24-16-10-8-7-9-11-16;/h7-14,26H,1-6H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUOMEOXCGUULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)NC3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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